molecular formula C5H8N2S2 B12538028 3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione CAS No. 828934-80-1

3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione

Cat. No.: B12538028
CAS No.: 828934-80-1
M. Wt: 160.3 g/mol
InChI Key: VIHNUDXWIXNOET-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with isopropyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, disrupting their normal function. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to cell death. In medicinal applications, it may interact with specific receptors or enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Thiadiazole-5-thione: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.

    3-(Methyl)-1,2,4-thiadiazole-5(2H)-thione: Contains a methyl group instead of an isopropyl group, which can affect its reactivity and solubility.

    3-(Ethyl)-1,2,4-thiadiazole-5(2H)-thione: Similar to the isopropyl derivative but with different steric and electronic properties.

Uniqueness

3-(Propan-2-yl)-1,2,4-thiadiazole-5(2H)-thione is unique due to the presence of the isopropyl group, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

828934-80-1

Molecular Formula

C5H8N2S2

Molecular Weight

160.3 g/mol

IUPAC Name

3-propan-2-yl-2H-1,2,4-thiadiazole-5-thione

InChI

InChI=1S/C5H8N2S2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8)

InChI Key

VIHNUDXWIXNOET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=S)SN1

Origin of Product

United States

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